(S)-(-)-3-Cyclohexenecarboxylic acid
Overview
Description
(S)-(-)-3-Cyclohexenecarboxylic acid is an organic compound with the molecular formula C7H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a cyclohexene ring with a carboxylic acid functional group attached to it. The (S)-(-) notation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(-)-3-Cyclohexenecarboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 3-cyclohexenecarboxylic acid derivatives. This process typically uses palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures. Another method involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yields and purity. Continuous flow reactors and advanced separation techniques are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-(-)-3-Cyclohexenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydrogen atoms on the cyclohexene ring can be substituted with halogens or other functional groups using reagents like halogens (e.g., bromine) or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), organometallic reagents
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated cyclohexenes, functionalized cyclohexenes
Scientific Research Applications
(S)-(-)-3-Cyclohexenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of chiral drugs that require specific stereochemistry for efficacy.
Industry: It is utilized in the production of fine chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-(-)-3-Cyclohexenecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, affecting their function and activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
(S)-(-)-3-Cyclohexenecarboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the double bond in the ring, resulting in different reactivity and properties.
3-Cyclohexenecarboxylic acid: The non-chiral version of the compound, which may have different biological activities and applications.
Cyclohexene: A simpler structure without the carboxylic acid group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its chiral nature and the presence of both a cyclohexene ring and a carboxylic acid group, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
(1S)-cyclohex-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSWCWPCANWBFG-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5708-19-0 | |
Record name | (S)-(-)-3-Cyclohexene-1-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (S)-(-)-3-Cyclohexenecarboxylic acid used in the synthesis of complex molecules?
A1: this compound serves as a key starting material for synthesizing biologically relevant molecules. For example, it has been utilized in the preparation of the C28-C34 cyclohexyl fragment of the immunosuppressant FK-506 []. This highlights the utility of this compound in accessing complex structures with potential therapeutic applications.
Q2: Can you elaborate on the synthesis and biological evaluation of β-(1→3)-glucan mimetics using this compound?
A2: Researchers designed and synthesized a series of 2,4-dideoxy-thioether-linked carbacyclic β-(1→3)-glucan mimetics using this compound as a starting point []. The synthesized di-, tri-, and tetramers were tested for their ability to interact with CR3 and Dectin-1 receptors, which are involved in immune responses. These synthetic mimetics demonstrated comparable activity to their natural β-(1→3)-glucan counterparts (laminaritriose and tetraose), suggesting potential applications in immunomodulation.
Q3: Are there any advantages to using this compound as a building block in organic synthesis?
A3: Yes, the readily available commercial source of this compound makes it a practical starting material for various synthetic applications [, ]. This accessibility, combined with its chiral nature, allows for the development of stereoselective synthetic routes to complex molecules, as exemplified by its use in the synthesis of β-(1→3)-glucan mimetics and the FK-506 fragment.
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